molecular formula C13H17ClN2O B1663820 Tacrine hydrochloride monohydrate CAS No. 206658-92-6

Tacrine hydrochloride monohydrate

Cat. No. B1663820
M. Wt: 252.74 g/mol
InChI Key: PXGRMZYJAOQPNZ-UHFFFAOYSA-N
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Patent
US08642273B2

Procedure details

Inhibitors and Substrates-Acetylthiocholine iodide, 5,5′-dithiobis(2-nitrobenzoic acid) (Ellman's reagent), dithiothreitol, tacrine (9-amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate), BW284c51, decamethonium, and edrophonium were purchased from Sigma. m-(N,N,N-trimethylammonio)trifluoromethylacetophenone (TFK+) and (−)huperzine A were purchased from Calbiochem. Acrylodan was obtained from Molecular Probes (Eugene, Oreg.). Fasciculin 2 (purified from the venom of Dendroaspis angusticeps) was a gift of Dr. Pascale Marchot (University of Marseille, France). Drs. Yacov Ashani and Bhupendra P. Doctor (Walter Reed Army Research Center, Washington, D.C.) kindly provided 7-((methylethoxy) phosphinyl)-oxyl)-1-methylquinolinium iodide (MEPQ) and procainamide-linked Sepharose CL-4B resin. m-tert-Butyl trifluoromethylacetophenone (TFK+) was synthesized as described (21) and kindly provided by Dr. Daniel Quinn, University of Iowa, Iowa City, Iowa. All other chemicals were of the highest grade commercially available.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dithiothreitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
m-(N,N,N-trimethylammonio)trifluoromethylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[I-].C(S[CH2:6][CH2:7][N+:8]([CH3:11])([CH3:10])C)(=O)C.[N+](C1C=CC(SS[C:26]2[CH:27]=[CH:28][C:29]([N+]([O-])=O)=[C:30]([CH:34]=2)[C:31](O)=O)=CC=1C(O)=O)([O-])=O.SC[C@H]([C@@H](CS)O)O.[OH2:46].Cl.NC1C2C(N=C3C=1CCCC3)=CC=CC=2.[CH3:63][N+](C1C=CC(CCC(CCC2C=CC([N+](CC=C)(C)C)=CC=2)=O)=CC=1)(CC=C)C.C[N+]([CH2:97][CH2:98][CH2:99]CCCCCCC[N+](C)(C)C)(C)C.CC[N+](C1C=CC=C(O)C=1)(C)C.C[N+](C1C=C(C(=O)CC(F)(F)F)C=CC=1)(C)C.C/C=C1/[C@H]2C=C(C)C[C@]/1(N)C1C=CC(NC=1C2)=O>>[CH3:11][N:8]([C:7]1[CH:6]=[CH:31][C:30]2[CH:34]=[C:26]([C:99]([CH:98]=[CH2:97])=[O:46])[CH:27]=[CH:28][C:29]=2[CH:63]=1)[CH3:10] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C(C)(=O)SCC[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)SSC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Step Three
Name
dithiothreitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.Cl.NC=1C2=CC=CC=C2N=C2CCCCC12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[N+](C)(C)C=1C=CC=C(C1)O
Step Eight
Name
m-(N,N,N-trimethylammonio)trifluoromethylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)C=1C=C(C=CC1)C(CC(F)(F)F)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C\1/[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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